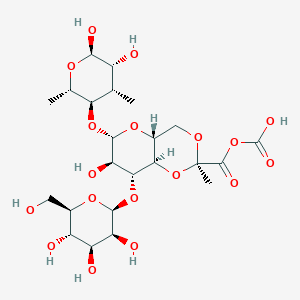
exopolysaccharide, Pseudomonas
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exopolysaccharide, Pseudomonas is a natural product found in Streptomyces carpaticus and Streptomyces with data available.
科学的研究の応用
Biofilm Inhibition and Antimicrobial Activity
Exopolysaccharides have been shown to inhibit biofilm formation by pathogenic strains of Pseudomonas. For instance, EPS273 from Pseudomonas stutzeri demonstrated significant antibiofilm activity against Pseudomonas aeruginosa PAO1, reducing the production of virulence factors such as pyocyanin and rhamnolipid. This EPS also increased the survival rates of human lung cells and zebrafish embryos exposed to the pathogen, indicating its potential as a therapeutic agent in treating infections associated with biofilms .
Antibiotic Tolerance
Research indicates that EPS plays a critical role in the antibiotic tolerance of Pseudomonas aeruginosa aggregates in chronic infections, such as those found in cystic fibrosis patients. Studies have shown that alginate enhances tolerance to antibiotics like tobramycin and meropenem, making it a target for developing new treatment strategies against persistent infections .
Food Industry
EPS from thermophilic strains of Pseudomonas, such as Pseudomonas alcaligenes, have been explored for use as emulsifiers and stabilizers in food products. These polysaccharides exhibit properties such as antioxidant activity and oil retention capabilities, making them suitable for enhancing the texture and shelf-life of food items .
Wastewater Treatment
The flocculating properties of EPS make them valuable in wastewater treatment processes. Their ability to aggregate suspended particles facilitates sedimentation and removal of contaminants from water systems, promoting cleaner effluents .
Bioremediation
EPS can enhance the bioavailability of pollutants in contaminated environments. For example, polysaccharides produced by Pseudomonas species can aid in the degradation of hydrocarbons in oil spills by forming biofilms that protect degrading bacteria from environmental stresses .
Marine Biofouling Prevention
The antibiofouling properties of EPS273 were observed in marine environments, where it effectively reduced bacterial colonization on submerged surfaces for up to two weeks. This application is particularly relevant for maintaining the integrity of marine structures and preventing biofouling .
Case Studies
特性
CAS番号 |
128531-82-8 |
|---|---|
分子式 |
C23H36O18 |
分子量 |
600.5 g/mol |
IUPAC名 |
carboxy (2R,4aR,6R,7R,8R,8aR)-6-[(2S,3R,4S,5R,6R)-5,6-dihydroxy-2,4-dimethyloxan-3-yl]oxy-7-hydroxy-2-methyl-8-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylate |
InChI |
InChI=1S/C23H36O18/c1-6-10(25)18(30)35-7(2)15(6)38-20-14(29)17(39-19-13(28)12(27)11(26)8(4-24)36-19)16-9(37-20)5-34-23(3,41-16)21(31)40-22(32)33/h6-20,24-30H,4-5H2,1-3H3,(H,32,33)/t6-,7-,8+,9+,10+,11+,12-,13-,14+,15+,16+,17+,18+,19-,20-,23+/m0/s1 |
InChIキー |
FOAPRBCMXZQJRS-FQEIHMINSA-N |
SMILES |
CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |
異性体SMILES |
C[C@H]1[C@H]([C@@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@@](O3)(C)C(=O)OC(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)O |
正規SMILES |
CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |
Key on ui other cas no. |
128531-82-8 |
同義語 |
EPS I, Pseudomonas EPS I, Ralstonia epsi exopolysaccharide, Ralstonia exopolysaccharide, Pseudomonas exopolysaccharide, Pseudomonas aeruginosa exopolysaccharide, Pseudomonas marginalis PMEP Pseudomonas aeruginosa exopolysaccharide Pseudomonas marginalis exopolysaccharide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















